molecular formula C9H12N2O2 B13051816 (2R)-2-amino-3-(5-methylpyridin-3-yl)propanoic acid

(2R)-2-amino-3-(5-methylpyridin-3-yl)propanoic acid

Cat. No.: B13051816
M. Wt: 180.20 g/mol
InChI Key: CPKQBVYCIFWHTC-MRVPVSSYSA-N
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Description

(2R)-2-amino-3-(5-methylpyridin-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring substituted with a methyl group at the 5-position and an amino group at the 2-position of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(5-methylpyridin-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, often at elevated temperatures to ensure complete conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(5-methylpyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

(2R)-2-amino-3-(5-methylpyridin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a biochemical probe.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(5-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions within cells. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-3-(5-methylpyridin-3-yl)propanoic acid is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(2R)-2-amino-3-(5-methylpyridin-3-yl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6-2-7(5-11-4-6)3-8(10)9(12)13/h2,4-5,8H,3,10H2,1H3,(H,12,13)/t8-/m1/s1

InChI Key

CPKQBVYCIFWHTC-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC(=CN=C1)C[C@H](C(=O)O)N

Canonical SMILES

CC1=CC(=CN=C1)CC(C(=O)O)N

Origin of Product

United States

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